REACTION_CXSMILES
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[CH3:1][C:2](=[CH:5][CH:6]=[CH:7][C:8]([CH3:22])=[CH:9][CH:10]=[CH:11][CH:12]=[C:13]([CH3:21])[CH:14]=[CH:15][CH:16]=[C:17]([CH3:20])[CH2:18][OH:19])[CH2:3][OH:4]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:20][C:17](=[CH:16][CH:15]=[CH:14][C:13]([CH3:21])=[CH:12][CH:11]=[CH:10][CH:9]=[C:8]([CH3:22])[CH:7]=[CH:6][CH:5]=[C:2]([CH3:1])[CH:3]=[O:4])[CH:18]=[O:19] |f:2.3.4|
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Name
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2,6,11,15-tetramethyl-hexadeca-2,4,6,8,10,12,14-heptaene-1,16-diol
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Quantity
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50 g
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Type
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reactant
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Smiles
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CC(CO)=CC=CC(=CC=CC=C(C=CC=C(CO)C)C)C
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Name
|
|
Quantity
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3000 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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500 g
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Type
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catalyst
|
Smiles
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[O-2].[O-2].[Mn+4]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
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the solid was filtered via celite
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Type
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WASH
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Details
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washed with CH2Cl2
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Name
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|
Type
|
product
|
Smiles
|
CC(C=O)=CC=CC(=CC=CC=C(C=CC=C(C=O)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |